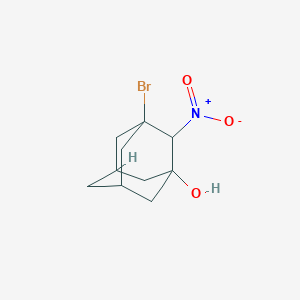

3-Bromo-2-nitroadamantan-1-ol

Description

3-Bromo-2-nitroadamantan-1-ol is a polycyclic adamantane derivative featuring bromo (-Br) and nitro (-NO₂) substituents at positions 3 and 2, respectively, alongside a hydroxyl (-OH) group at position 1. The adamantane scaffold confers exceptional rigidity and stability, while the electron-withdrawing nitro and bromo groups influence its reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in nucleophilic substitution and functionalization reactions, due to the lability of the bromo group and the steric/electronic effects of the nitro moiety .

Properties

IUPAC Name |

3-bromo-2-nitroadamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3/c11-9-2-6-1-7(3-9)5-10(13,4-6)8(9)12(14)15/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDSETZPPRFNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-Bromo-2-nitroadamantan-1-ol involves specific synthetic routes and reaction conditions. One of the methods includes the mechanical processing of triglyceride or condensation polymer-containing matter in the presence of a nucleophile . This process is essential for obtaining the desired compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.

Chemical Reactions Analysis

3-Bromo-2-nitroadamantan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified chemical properties .

Scientific Research Applications

3-Bromo-2-nitroadamantan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and for the coupling of amino acids for peptide synthesis . In biology, it plays a role in the study of molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, in the industry, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitroadamantan-1-ol involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their properties:

Reactivity and Stability

- Nucleophilic Substitution: The bromo group in this compound is more reactive than in non-nitro analogs (e.g., 2-(3-Bromoadamantan-1-yl)acetic acid) due to the nitro group’s electron-withdrawing effect, which polarizes the C-Br bond . In contrast, bromo substituents on aryl rings (e.g., 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol) exhibit reduced reactivity due to conjugation with the aromatic system .

- Steric Effects: The nitro group at position 2 in the target compound introduces steric hindrance, slowing reactions at adjacent positions compared to 5-Bromo-2-adamantanone, where the keto group is less bulky .

- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 1-bromo-3-ethyladamantane .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound improves aqueous solubility relative to non-polar derivatives like 1-bromo-3-ethyladamantane. However, nitro groups reduce solubility compared to amino analogs (e.g., 3-amino-1-adamantanol) due to decreased hydrogen-bonding capacity .

- Thermal Stability : Nitro and bromo substituents collectively lower the thermal stability of the target compound compared to 2-adamantanecarboxylic acid, as reported in studies on adamantane decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.